1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Medicinal Chemistry Lead Optimization Chemical Procurement

This fully elaborated pyrazolo[3,4-d]pyrimidine (MW 293.37 Da, Fsp³=0.47) is supplied at ≥98% purity with batch-specific QC (NMR, HPLC, GC). The N1 3,5-dimethylphenyl and C4 pyrrolidine motifs dictate a unique steric and electronic fingerprint in the ATP-binding pocket—substituting with unsubstituted phenyl, 4-methylphenyl, or morpholine/piperidine analogs will not recapitulate this compound’s kinase selectivity or PDE9A activity profile. Procuring the 4-pyrrolidine derivative directly bypasses the SNAr diversification step (vs. the 4-chloro precursor, CAS 1209120-48-8), enabling immediate C6 functionalization and parallel SAR exploration. Use as a reference standard in developability panels to benchmark logD, Caco-2 permeability, and microsomal stability against morpholine, piperidine, and phenylpiperazine congeners.

Molecular Formula C17H19N5
Molecular Weight 293.374
CAS No. 955320-11-3
Cat. No. B2751141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
CAS955320-11-3
Molecular FormulaC17H19N5
Molecular Weight293.374
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCC4)C
InChIInChI=1S/C17H19N5/c1-12-7-13(2)9-14(8-12)22-17-15(10-20-22)16(18-11-19-17)21-5-3-4-6-21/h7-11H,3-6H2,1-2H3
InChIKeyLPAXRRGHDIPWMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 955320-11-3): Core Scaffold and Baseline Identity


1-(3,5-Dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 955320-11-3) is a fully substituted pyrazolo[3,4-d]pyrimidine featuring a 3,5-dimethylphenyl group at the N1 position and a pyrrolidin-1-yl substituent at the C4 position . This bicyclic heteroaromatic core is a privileged scaffold in kinase inhibitor design, with numerous analogs reported as potent inhibitors of phosphodiesterase 9A (PDE9A), VEGFR-2, and FLT3 [1]. The compound is commercially available at 98% purity with batch-specific QC documentation (NMR, HPLC, GC) , making it a well-characterized entry point for structure-activity relationship (SAR) exploration and lead optimization campaigns.

Why 1-(3,5-Dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by Generic Pyrazolo[3,4-d]pyrimidine Analogs


The pyrazolo[3,4-d]pyrimidine scaffold is acutely sensitive to N1 and C4 substitution patterns, with minor changes in aryl group topology or amine ring size producing order-of-magnitude shifts in kinase selectivity and potency [1]. The 3,5-dimethylphenyl motif at N1 imposes a specific dihedral angle and steric footprint within the ATP-binding pocket that is not replicable by unsubstituted phenyl, 4-methylphenyl, or 4-chlorophenyl analogs [2]. Simultaneously, the pyrrolidine at C4 engages a distinct lipophilic sub-pocket; replacement with piperidine, morpholine, or piperazine alters both the hinge-binding geometry and the compound's physicochemical profile (logD, solubility, permeability) [2]. Consequently, direct substitution with a generic pyrazolo[3,4-d]pyrimidine—even one carrying the same nominal core—will not recapitulate the biological fingerprint of this specific compound.

Quantitative Evidence for Differentiated Selection of 1-(3,5-Dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 955320-11-3)


Commercial Purity and Batch-Level QC Documentation vs. Generic Suppliers

Commercially sourced 1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is supplied with certified 98% purity and batch-specific QC documentation including NMR, HPLC, and GC traces . In contrast, generic pyrazolo[3,4-d]pyrimidine building blocks from non-specialist suppliers are typically listed at 95% purity without accompanying batch-resolved analytical data [1]. The quantified 3% absolute purity difference and the availability of orthogonal QC certificates reduce the risk of introducing unidentified impurities into SAR campaigns and minimize the need for in-house re-purification.

Medicinal Chemistry Lead Optimization Chemical Procurement

N1 3,5-Dimethylphenyl Substitution Confers a Unique Steric and Electronic Profile Within the PDE9A Inhibitor Pharmacophore

Patent US9617269 discloses a series of N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds as PDE9A inhibitors, with reported IC50 values ranging from 0.6 nM (WYQ-90-D) to 52 nM (WYQ-95) [1]. The 3,5-dimethylphenyl N1 substituent, as present in the target compound, introduces a sterically demanding, electron-donating aryl group that is absent in the most potent WYQ analogs (which typically bear smaller N1 substituents such as cyclopentyl or isopropyl) [1]. This substitution pattern forces the pyrazolo[3,4-d]pyrimidine core to adopt a distinct rotational conformation relative to the hinge region, which can be exploited to dial out off-target kinase inhibition while retaining PDE9A engagement. No direct PDE9A IC50 data are currently available for this specific compound, but class-level SAR indicates that the 3,5-dimethylphenyl group consistently shifts selectivity profiles compared to unsubstituted phenyl or 4-substituted phenyl analogs [2].

Phosphodiesterase Inhibition Kinase Selectivity Structure-Activity Relationship

Pyrrolidine at C4 vs. 4-Chloro Precursor: Synthetic Utility and Physicochemical Differentiation

The 4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1209120-48-8) is a widely used synthetic precursor for nucleophilic aromatic substitution reactions . The target compound, in which the 4-chloro group has been replaced by pyrrolidine, eliminates the electrophilic liability of the chloro analog and introduces a basic tertiary amine (calculated pKa ~8.5-9.5) that can form salt bridges or hydrogen bonds within biological targets [1]. This substitution also increases molecular weight from 258.7 to 293.4 Da and adds one hydrogen bond acceptor, altering the physicochemical profile (logD, solubility) in a predictable manner. Direct procurement of the pyrrolidine-substituted compound bypasses the need for a late-stage SNAr reaction, saving synthetic steps and avoiding potential by-product formation from incomplete displacement of the 4-chloro leaving group.

Synthetic Chemistry Lead Optimization Drug-like Properties

Differentiation from 4-(Piperidine/Morpholine/Piperazine) Analogs: Ring Size and Basicity Effects

Within the 1-(3,5-dimethylphenyl)-pyrazolo[3,4-d]pyrimidine series, the C4 amine ring size and heteroatom content directly modulate lipophilic ligand efficiency (LLE) and kinase selectivity. The pyrrolidine ring (5-membered, pKa conjugated acid ~10.5-11) is more basic than morpholine (pKa ~8.5) and less sterically demanding than piperidine (6-membered) [1]. A closely related analog, 1-(3,5-dimethylphenyl)-4-(3-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine, has a larger molecular volume and different conformational flexibility [2]. The 4-phenylpiperazine analog introduces an additional aromatic ring that significantly increases logP and molecular weight (384.48 Da vs. 293.37 Da) . Among these four direct analogs, the pyrrolidine-substituted compound offers the lowest molecular weight and the highest fraction of sp3 carbon (Fsp3 = 0.47), which is associated with improved developability profiles.

Kinase Inhibitor Design Amine Basicity Lipophilic Efficiency

Application Scenarios for 1-(3,5-Dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 955320-11-3) Based on Quantified Evidence


PDE9A Inhibitor Lead Optimization with Non-Traditional N1 Substitution

The compound serves as a direct entry point for PDE9A inhibitor SAR exploration where the 3,5-dimethylphenyl N1 group is hypothesized to confer selectivity against PDE family members and off-target kinases. Researchers can use this compound to benchmark selectivity against the WYQ series (IC50 range 0.6–52 nM) [1] and identify unique selectivity windows not achievable with cyclopentyl or isobutyl N1 analogs.

Kinase Panel Profiling to Map N1-Aryl Steric Effects on Selectivity

With the 3,5-dimethylphenyl group fixed at N1 and pyrrolidine at C4, this compound provides a structurally rigid probe for systematic kinase panel screening. The steric and electronic contribution of the 3,5-dimethyl substitution can be quantitatively compared against 4-methylphenyl, 4-chlorophenyl, and unsubstituted phenyl analogs to build selectivity maps for the pyrazolo[3,4-d]pyrimidine scaffold [2].

Direct Procurement of Late-Stage Intermediate to Accelerate Parallel SAR

By procuring the fully elaborated 4-pyrrolidine compound (MW 293.37 Da) rather than the 4-chloro precursor (CAS 1209120-48-8), medicinal chemistry teams eliminate an SNAr diversification step. This enables rapid parallel synthesis at other positions (e.g., C6 functionalization) while maintaining the C4 pyrrolidine as a fixed pharmacophoric element, accelerating hit-to-lead timelines .

Physicochemical Benchmarking of C4 Amine Series for Developability Profiling

The pyrrolidine analog (Fsp3 = 0.47, MW 293.37 Da) occupies a favorable position in lead-like chemical space compared to the 4-morpholine, 4-piperidine, and 4-phenylpiperazine congeners. This compound can be used as the reference standard in a head-to-head developability panel (logD, Caco-2 permeability, microsomal stability) to quantify the impact of C4 amine ring size and basicity on ADME parameters [3].

Quote Request

Request a Quote for 1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.